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Compound of Interest

Compound Name:
Ethyl 2,2-difluoro-2-(2-

methoxyphenyl)acetate

Cat. No.: B1421293 Get Quote

An In-depth Technical Guide to Ethyl Difluoro(2-
methoxyphenyl)acetate
Abstract
This technical guide provides a comprehensive scientific overview of ethyl difluoro(2-

methoxyphenyl)acetate, a fluorinated organic compound of increasing interest in medicinal

chemistry and materials science. The introduction of the difluoromethyl group at the α-position

to the ester imparts unique electronic properties that can significantly influence molecular

conformation, lipophilicity, and metabolic stability. This document details the physicochemical

properties, outlines a robust synthetic protocol, predicts spectroscopic characteristics, and

discusses the potential applications of this compound. The information presented herein is

intended for researchers, chemists, and professionals in the field of drug discovery and

development, offering a foundational understanding of this valuable synthetic building block.

Introduction and Significance
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug

design. The difluoromethyl group (CF2), in particular, serves as a versatile bioisostere for

hydroxyl, thiol, or amine functionalities, and can modulate the acidity of adjacent protons,

influence hydrogen bonding capabilities, and enhance metabolic stability by blocking sites of

oxidative metabolism. Ethyl difluoro(2-methoxyphenyl)acetate belongs to the class of α,α-
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difluoro esters, which are valuable precursors for a wide array of more complex fluorinated

molecules. The presence of the 2-methoxyphenyl substituent introduces additional

conformational constraints and electronic effects, making it a unique building block for creating

novel chemical entities with potential therapeutic applications. Understanding the fundamental

properties and synthetic accessibility of this compound is crucial for its effective utilization in

research and development.

Physicochemical and Chemical Properties
While specific experimental data for ethyl difluoro(2-methoxyphenyl)acetate is not extensively

published, its properties can be reliably estimated based on known data for structurally similar

compounds, such as its para-substituted isomer and the parent compound, ethyl

difluoroacetate.
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Property Value Source/Basis

Molecular Formula C₁₁H₁₂F₂O₃ [1][2]

Molecular Weight 230.21 g/mol [1][2]

CAS Number 1150164-80-9 [1][2]

Appearance
Colorless to pale yellow liquid

(Predicted)

Based on related

compounds[3]

Boiling Point
Not determined (likely >100

°C)

Extrapolated from ethyl

difluoroacetate (99.2 °C)[4]

Density
Not determined (likely >1.1

g/mL)

Extrapolated from ethyl

difluoroacetate (1.18 g/mL)[4]

Refractive Index
Not determined (likely ~1.4-

1.5)

Based on common organic

esters

Solubility

Soluble in common organic

solvents (e.g., THF, DCM,

EtOAc). Limited solubility in

water.

General property of similar

esters

Storage
Store at room temperature in a

dry, well-ventilated area.
[2][3]

Purity (Commercial) Typically ≥97% [1]

Chemical Reactivity and Stability:

The α,α-difluoroester moiety is generally stable under neutral and acidic conditions. The ester

is susceptible to hydrolysis under strong basic conditions. The difluoromethylene protons are

weakly acidic and can be removed by strong, non-nucleophilic bases. The C-F bonds are

highly stable and resistant to cleavage under typical synthetic conditions. The presence of the

difluoro group can activate the ester towards certain nucleophilic reactions.[5]

Synthesis of Ethyl Difluoro(2-
methoxyphenyl)acetate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://cymitquimica.com/products/10-F218585/ethyl-22-difluoro-2-2-methoxyphenylacetate/
https://www.calpaclab.com/ethyl-2-2-difluoro-2-2-methoxyphenyl-acetate-min-98-1-gram/ala-e179637-1g
https://cymitquimica.com/products/10-F218585/ethyl-22-difluoro-2-2-methoxyphenylacetate/
https://www.calpaclab.com/ethyl-2-2-difluoro-2-2-methoxyphenyl-acetate-min-98-1-gram/ala-e179637-1g
https://cymitquimica.com/products/10-F218585/ethyl-22-difluoro-2-2-methoxyphenylacetate/
https://www.calpaclab.com/ethyl-2-2-difluoro-2-2-methoxyphenyl-acetate-min-98-1-gram/ala-e179637-1g
https://www.sigmaaldrich.com/SG/en/product/leyanshanghaihaohongscientificcoltd/leyh9acffcfa
https://www.chemicalbook.com/Manufacturers-india/ethyl-difluoroacetate.htm
https://www.chemicalbook.com/Manufacturers-india/ethyl-difluoroacetate.htm
https://www.calpaclab.com/ethyl-2-2-difluoro-2-2-methoxyphenyl-acetate-min-98-1-gram/ala-e179637-1g
https://www.sigmaaldrich.com/SG/en/product/leyanshanghaihaohongscientificcoltd/leyh9acffcfa
https://cymitquimica.com/products/10-F218585/ethyl-22-difluoro-2-2-methoxyphenylacetate/
https://pubs.rsc.org/en/content/articlelanding/2022/py/d2py00124a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A reliable and widely used method for the synthesis of α-aryl-α,α-difluoroacetates is the

Reformatsky reaction.[6] This reaction involves the condensation of an aldehyde or ketone with

an α-halo ester in the presence of metallic zinc. For the synthesis of ethyl difluoro(2-

methoxyphenyl)acetate, 2-methoxybenzaldehyde would be reacted with ethyl

bromodifluoroacetate.
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Caption: Synthetic workflow for ethyl difluoro(2-methoxyphenyl)acetate via the Reformatsky

reaction.

Detailed Experimental Protocol
Objective: To synthesize ethyl difluoro(2-methoxyphenyl)acetate via a zinc-mediated

Reformatsky reaction.

Materials:

2-Methoxybenzaldehyde (1.0 eq)

Ethyl bromodifluoroacetate (1.5 eq)

Zinc dust, activated (2.0 eq)

Iodine (catalytic amount)

Anhydrous Tetrahydrofuran (THF)

1 M Hydrochloric acid (aq)

Saturated sodium bicarbonate solution (aq)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Ethyl acetate (for extraction and chromatography)

Hexanes (for chromatography)

Procedure:

Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux

condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0 eq). Briefly heat the flask

under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a small

crystal of iodine and a minimal amount of anhydrous THF. Gently warm the mixture until the

color of the iodine disappears, indicating activation of the zinc.
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Reaction Setup: Allow the flask to cool to room temperature. Add the remainder of the

anhydrous THF.

Initiation of Reaction: In a separate, dry dropping funnel, prepare a solution of 2-

methoxybenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF.

Add a small portion of this solution to the stirred zinc suspension.

Exothermic Reaction and Reflux: The reaction is often initiated by gentle warming. Once an

exothermic reaction begins, add the remainder of the aldehyde/ester solution dropwise at a

rate that maintains a gentle reflux.

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at

reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the

consumption of the 2-methoxybenzaldehyde.

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the

dropwise addition of 1 M HCl (aq) until the excess zinc has dissolved and the solution is

acidic.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x

volumes).

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution (aq) and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, eluting

with a gradient of hexanes and ethyl acetate to afford the pure ethyl difluoro(2-

methoxyphenyl)acetate.

Causality Behind Experimental Choices:

Zinc Activation: Zinc dust is activated to remove the passivating oxide layer on its surface,

which is essential for the oxidative insertion into the carbon-bromine bond of the α-halo ester.

[7]
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Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture and protic solvents,

which would quench the organozinc intermediate. Therefore, anhydrous THF and flame-

dried glassware are crucial.[8]

Excess α-halo ester and Zinc: Using an excess of ethyl bromodifluoroacetate and zinc helps

to ensure the complete consumption of the limiting reagent, 2-methoxybenzaldehyde.

Acidic Work-up: The acidic work-up protonates the intermediate zinc alkoxide to form the

desired β-hydroxy ester (which in this case is the product itself, as the hydroxyl group is on

the same carbon as the phenyl group) and dissolves any unreacted zinc metal.[6]

Spectroscopic Analysis (Predicted)
No experimental spectra for ethyl difluoro(2-methoxyphenyl)acetate are publicly available. The

following are predictions based on the principles of spectroscopy and analysis of related

structures.

¹H NMR Spectroscopy
Aromatic Protons (4H): Expected to appear in the range of δ 6.9-7.5 ppm. The ortho, meta,

and para protons on the 2-methoxyphenyl ring will show complex splitting patterns due to

their distinct chemical environments.

Ethyl -CH₂- (2H): A quartet around δ 4.2-4.4 ppm, split by the adjacent methyl group.

Methoxy -OCH₃ (3H): A singlet around δ 3.8-3.9 ppm.

Ethyl -CH₃ (3H): A triplet around δ 1.2-1.4 ppm, split by the adjacent methylene group.

¹³C NMR Spectroscopy
Carbonyl C=O: Expected around δ 165-170 ppm.

Aromatic Carbons (6C): In the range of δ 110-160 ppm. The carbon attached to the methoxy

group will be the most downfield.

CF₂ Carbon: A triplet in the range of δ 110-120 ppm due to coupling with the two fluorine

atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8982458/
https://en.wikipedia.org/wiki/Reformatsky_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl -CH₂-: Around δ 62-64 ppm.

Methoxy -OCH₃: Around δ 55-57 ppm.

Ethyl -CH₃: Around δ 13-15 ppm.

¹⁹F NMR Spectroscopy
A singlet is expected, as the two fluorine atoms are chemically equivalent. The chemical shift

will depend on the solvent and standard used.

Infrared (IR) Spectroscopy
C=O Stretch (Ester): A strong, sharp absorption band around 1750-1770 cm⁻¹. The electron-

withdrawing fluorine atoms will shift this to a higher frequency compared to a non-fluorinated

ester.

C-F Stretch: Strong absorption bands in the range of 1100-1300 cm⁻¹.

C-O Stretch (Ester and Ether): Absorption bands in the range of 1000-1300 cm⁻¹.

Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Aromatic and Aliphatic C-H Stretch: Around 2850-3100 cm⁻¹.

Mass Spectrometry (Electron Ionization)
Molecular Ion (M⁺): A peak at m/z = 230.

Key Fragmentation Patterns:

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 185.

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 201.

Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 157.

Fragments corresponding to the 2-methoxyphenyl cation (m/z = 107) and related

structures.
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Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for ethyl difluoro(2-methoxyphenyl)acetate

is not widely available, it should be handled with the care appropriate for a laboratory chemical.

Based on the data for ethyl difluoroacetate, the following precautions are recommended:

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid

inhalation of vapors and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.

Hazards: The related compound, ethyl difluoroacetate, is listed as flammable and may cause

skin and eye irritation.[9] Similar hazards should be assumed for the title compound.

Conclusion
Ethyl difluoro(2-methoxyphenyl)acetate is a valuable fluorinated building block with significant

potential in the synthesis of novel organic molecules for pharmaceutical and materials science

applications. This guide has provided a detailed overview of its known and predicted properties,

a robust and logical synthetic protocol based on the well-established Reformatsky reaction, and

a predicted spectroscopic profile to aid in its characterization. The information compiled herein

serves as a foundational resource for scientists and researchers, enabling the effective and

safe utilization of this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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